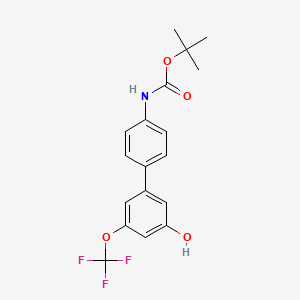
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% (5-AP-TFP) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a useful reagent for the synthesis of a variety of compounds and it has been used in a number of scientific studies. 5-AP-TFP is a white crystalline solid with a melting point of 135-136°C. The compound is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO), and it has a molecular weight of 331.36 g/mol.
Wissenschaftliche Forschungsanwendungen
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has been used in a number of scientific studies. It has been used as a reagent for the synthesis of various compounds, such as 5-bromo-3-trifluoromethylphenol, 4-bromo-3-trifluoromethylphenol, and 5-hydroxy-3-trifluoromethylphenol. It has also been used to study the structure-activity relationship of various compounds, and it has been used in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). The mechanism of action of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% is thought to involve the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, some studies have shown that the compound may have anti-inflammatory, antioxidant, and anti-tumorigenic effects. In addition, 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and widely available reagent. In addition, the compound is soluble in a variety of solvents, which makes it easy to work with. However, the compound is not very stable and it can decompose under certain conditions, so it is important to store and use the compound properly.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95%. These include further studies into the biochemical and physiological effects of the compound, as well as investigations into the mechanisms of action and the development of new applications for the compound. In addition, further research could be conducted into the synthesis of derivatives of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% and the development of more efficient and cost-effective synthetic methods. Finally, studies could be conducted into the use of 5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% as an inhibitor of various enzymes, as well as its potential use in the treatment of various diseases.
Synthesemethoden
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol, 95% can be synthesized using a number of methods. One method involves the reaction of 4-bromo-2-trifluoromethylphenol with 4-boc-aminophenol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 80-85°C for 4-6 hours. The product is then purified by recrystallization from ethanol or methanol.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-17(2,3)25-16(24)22-14-6-4-11(5-7-14)12-8-13(18(19,20)21)10-15(23)9-12/h4-10,23H,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBASUPDLBYJSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001116793 | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-BOC-Aminophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261922-31-9 | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261922-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3′-hydroxy-5′-(trifluoromethyl)[1,1′-biphenyl]-4-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001116793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





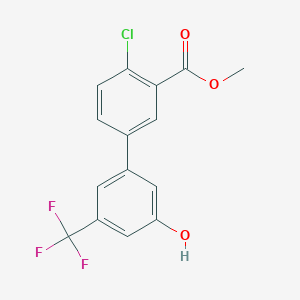
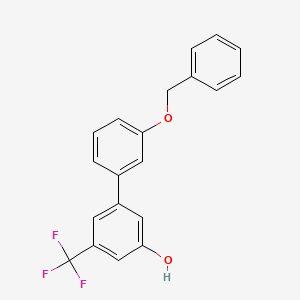



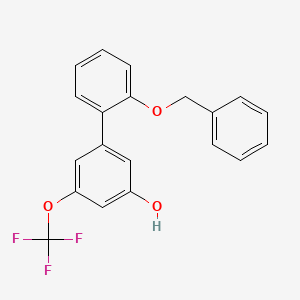
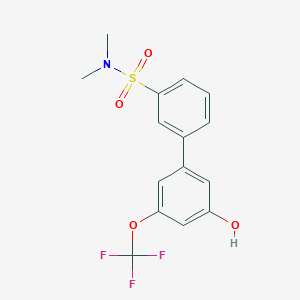
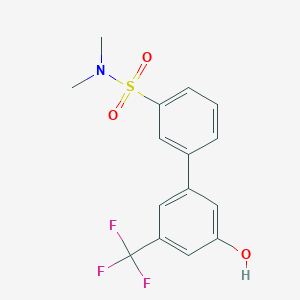
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385067.png)

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)
